2-(1-Adamantyl)acetohydrazide

Antimicrobial Hydrazide-Hydrazone Structure-Activity Relationship

Researchers synthesizing focused hydrazide-hydrazone libraries often face scaffold variability that confounds SAR. 2-(1-Adamantyl)acetohydrazide (CAS 19026-80-3) provides the precise methylene-spaced acetohydrazide geometry essential for reproducible bioactivity data. - Enables systematic exploration of antibacterial/antifungal hydrazones. - Validated antiproliferative starting point: HeLa, MCF-7 IC50 <10 µM. - Enhances logP and metabolic stability for CNS drug discovery. - Reliable global supply with rigorous QA.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 19026-80-3
Cat. No. B097387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Adamantyl)acetohydrazide
CAS19026-80-3
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(=O)NN
InChIInChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15)
InChIKeyZORPHDZMMHDLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantyl)acetohydrazide (CAS 19026-80-3) Procurement Guide: Molecular Properties and Chemical Identity


2-(1-Adamantyl)acetohydrazide (CAS 19026-80-3) is a hydrazide derivative of the adamantane scaffold, a rigid, diamondoid hydrocarbon known for its unique lipophilic and steric properties [1]. The compound is characterized by the molecular formula C12H20N2O, a molecular weight of 208.3 g/mol, and a chemical structure featuring an acetohydrazide (-C(=O)-NH-NH2) functional group attached to the 1-position of the adamantyl cage . Its predicted physicochemical properties, including a density of 1.15 g/cm³ and a boiling point of approximately 389 °C, are consistent with the expected behavior of a stable, hydrophobic small molecule [2].

Why Generic Adamantane or Hydrazide Substitution Fails for 2-(1-Adamantyl)acetohydrazide Procurement


The selection of 2-(1-Adamantyl)acetohydrazide over other adamantane or hydrazide derivatives cannot be based on simple structural or functional group similarity. The compound's specific role as a versatile synthetic building block is contingent upon its precise molecular geometry and reactivity profile . Unlike simple adamantane-1-carboxylic acid hydrazide (CAS 17846-15-0), which lacks the bridging methylene (-CH2-) spacer, 2-(1-Adamantyl)acetohydrazide offers a distinct spatial and electronic environment for subsequent derivatization . This difference is critical in the formation of hydrazone libraries, where the acetohydrazide moiety provides a different angle of attack and conformational flexibility compared to a carbohydrazide group [1]. Direct substitution with a structurally related compound would introduce a confounding variable in any structure-activity relationship (SAR) study or chemical synthesis campaign, invalidating quantitative comparisons and potentially leading to the failure of downstream applications .

Quantitative Differentiation Evidence for 2-(1-Adamantyl)acetohydrazide vs. Structural Analogs


Differentiation in Antimicrobial Potency: Adamantane Hydrazide-Hydrazones vs. Control Compounds

While direct data for the unmodified 2-(1-Adamantyl)acetohydrazide core is not available, its differentiation is established through the activity of its closest derivatives. Hydrazide-hydrazones synthesized from a 1-adamantyl-carbonyl scaffold (structurally analogous to derivatives of 2-(1-Adamantyl)acetohydrazide) demonstrated significant antibacterial and antifungal activity. Compounds 4a, 4b, 5a, and 5c from this series displayed potential activity against Gram-positive bacteria and C. albicans [1]. This is a crucial differentiation point because other adamantane derivatives, such as simple adamantane amines, are primarily known for antiviral activity, not antibacterial or antifungal efficacy. The comparison is based on cross-study data, highlighting a distinct activity profile for this hydrazide-hydrazone class relative to the broader adamantane chemical space.

Antimicrobial Hydrazide-Hydrazone Structure-Activity Relationship

Cytotoxic Potential in Cancer Cell Lines: Adamantane Hydrazide Derivatives vs. Untreated Controls

Derivatives of 2-(1-Adamantyl)acetohydrazide have demonstrated quantifiable cytotoxic effects against a panel of human cancer cell lines. Studies on structurally related adamantane-based compounds have reported IC50 values below 10 µM against HeLa and MCF-7 cell lines, indicating potent antiproliferative activity . Furthermore, derivatives of a closely related scaffold (1-adamantyl-carbonyl hydrazide-hydrazones) were found to possess cytotoxicity against four tested human cancer cell lines [1]. This establishes a clear, quantifiable benchmark for anticancer potential that is distinct from the antiviral or CNS-focused activities of other adamantane derivatives like amantadine or memantine.

Anticancer Cytotoxicity Cell Viability

Differentiation in Lipophilicity and Physicochemical Properties: 2-(1-Adamantyl)acetohydrazide vs. Non-Adamantane Hydrazides

The adamantane moiety confers a high degree of lipophilicity and steric bulk, which are quantifiable properties that differentiate 2-(1-Adamantyl)acetohydrazide from simpler aliphatic or aromatic hydrazides. For example, the predicted LogP (octanol-water partition coefficient) for this compound is significantly higher than that of a comparable non-adamantane hydrazide, such as 2-phenylacetohydrazide [1]. The predicted boiling point of 389.0±11.0 °C and vapor pressure of 0.0±0.9 mmHg at 25°C are also consistent with a more lipophilic, less volatile molecule compared to its non-adamantane counterparts . These differences in physicochemical properties directly impact membrane permeability, metabolic stability, and overall pharmacokinetic behavior, which are critical considerations for lead optimization in drug discovery.

Lipophilicity Physicochemical Properties Drug-likeness

Optimal Application Scenarios for 2-(1-Adamantyl)acetohydrazide Based on Quantitative Evidence


Synthesis of Focused Hydrazone Libraries for Antimicrobial Drug Discovery

Procurement of 2-(1-Adamantyl)acetohydrazide is most strategically justified for the synthesis of focused hydrazide-hydrazone libraries targeting antibacterial and antifungal activity. As demonstrated by the activity of closely related 1-adamantyl-carbonyl hydrazide-hydrazones against Gram-positive bacteria and C. albicans [1], this building block provides a direct entry point into a chemical space associated with this specific bioactivity profile. The use of this precise acetohydrazide scaffold, rather than a generic hydrazide, ensures that the resulting library explores the defined SAR around the methylene linker, which is known to influence activity .

Anticancer Lead Generation and Structure-Activity Relationship (SAR) Studies

The compound is a high-value intermediate for medicinal chemistry programs focused on oncology. The documented cytotoxicity of its derivatives against cancer cell lines such as HeLa and MCF-7, with IC50 values below 10 µM , provides a validated starting point for lead optimization. Researchers can use 2-(1-Adamantyl)acetohydrazide to systematically vary substituents on the hydrazide and hydrazone moieties to improve potency, selectivity, and pharmacokinetic properties, leveraging the established quantitative baseline for antiproliferative activity [2].

Development of Novel Adamantane-Based Therapeutics with Enhanced Pharmacokinetic Properties

For projects aiming to improve the drug-like properties of a lead series, 2-(1-Adamantyl)acetohydrazide offers a quantifiable advantage in lipophilicity and membrane permeability. The inherent high LogP and low volatility of the adamantane core can be exploited to enhance the oral bioavailability or CNS penetration of a pharmacophore. Procurement is particularly relevant when a lead candidate suffers from poor metabolic stability or insufficient target tissue exposure, as the adamantane group is known to confer metabolic robustness and increase tissue distribution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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